- Stereocomplementary asymmetric bioreduction of boron-containing ketones mediated by alcohol dehydrogenasesTetrahedron: Asymmetry, 2011, 22(18-19), 1772-1777,
Cas no 942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone)
942070-32-8 structure
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Properties
Names and Identifiers
-
- 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
- 5-Acetylthiophene-2-boronic acid pinacol ester
- 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone (ACI)
- 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- 2-(5-Acetylthien-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
- EN300-6729138
- 1-[5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-2-THIENYL]ETHANONE
- SCHEMBL12785064
- AKOS015950059
- CS-0189952
- 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one
- DTXSID10694515
- MB05325
- D71557
- MFCD08063138
- PS-12993
- 942070-32-8
- +Expand
-
- MFCD08063138
- NQCVKFAFBSIAPA-UHFFFAOYSA-N
- 1S/C12H17BO3S/c1-8(14)9-6-7-10(17-9)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3
- O=C(C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)S1
Computed Properties
- 252.099
- 0
- 3
- 2
- 252.099
- 17
- 314
- 0
- 0
- 0
- 0
- 0
- 1
- 63.8A^2
Experimental Properties
- 2.24990
- 63.77000
- 64-66 ºC
- 1.12±0.1 g/cm3 (20 ºC 760 Torr),
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Price
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; < 1 atm, 40 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 5-Methyl-2-(3-thienyl)pyridine Solvents: Tetrahydrofuran ; 2 min, rt
1.2 12 h, 80 °C
1.2 12 h, 80 °C
Reference
- Remarkably Efficient Iridium Catalysts for Directed C(sp2)-H and C(sp3)-H Borylation of Diverse Classes of SubstratesJournal of the American Chemical Society, 2021, 143(13), 5022-5037,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C
1.2 18 h
1.2 18 h
Reference
- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and HeteroaromaticsOrganic Letters, 2021, 23(5), 1561-1565,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ; 1 min, rt
1.2 30 min, rt
1.2 30 min, rt
Reference
- Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalizationTetrahedron, 2008, 64(26), 6103-6114,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Oxygen , 1,1-Dimethylethyl N-[(1S)-4-(octadecylamino)-1-[(octadecylamino)carbonyl]-4-oxob… Solvents: Acetonitrile , Water ; 1.5 min, rt → 150 °C; 150 °C → rt; 2 h, 23 °C
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- Aerobic Visible-Light-Driven Borylation of Heteroarenes in a Gel NanoreactorOrganic Letters, 2021, 23(6), 2320-2325,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Toluene ; rt → 120 °C; 4 h, 120 °C
Reference
- Imide sulfonate photoacid generator with high yield of acid, composition and application thereof, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 2 h, rt → 90 °C
Reference
- 3-(3H-Imidazo[4,5-c]pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridines as Wnt pathway modulators and their preparation, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethyl sulfoxide , 1,4-Dioxane ; 1 h, 90 °C
Reference
- Preparation of pyrimidine compounds as tuberculosis inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Dodecanenitrile , Diisopropylethylamine Solvents: Acetonitrile , Water ; 30 min, 1 atm, 23 °C
Reference
- Rapid Access to Borylated Thiophenes Enabled by Visible LightOrganic Letters, 2020, 22(8), 3273-3278,
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Raw materials
- Ethanone,1-(5-amino-2-thienyl)-
- (5-acetylthiophen-2-yl)boronic acid
- Pinacolborane
- 1-(5-bromothiophen-2-yl)ethan-1-one
- 2-Acetyl-5-chlorothiophene
- Bis(pinacolato)diborane
- 2,3-Dimethylbutane-2,3-diol
- 2-Acetylthiophene
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Preparation Products
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Suppliers
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:942070-32-8)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:942070-32-8)
TANG SI LEI
15026964105
2881489226@qq.com
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone Related Literature
-
Sandip Ghosh,Rahul Sharma,Satrajit Adhikari Phys. Chem. Chem. Phys., 2021,23, 21784-21796
-
Yoshiyuki Tanaka,Akira Ono Dalton Trans., 2008, 4965-4974
-
Frederik Nederberg,Eric F. Connor,Thierry Glausser,James L. Hedrick Chem. Commun., 2001, 2066-2067
-
5. Correlation anisotropy driven Kosterlitz–Thouless-type quantum phase transition in a Kondo simulatorZe-Dong He,Zhan-Wu Zhu,Yun-Pei Wu Phys. Chem. Chem. Phys., 2022,24, 20040-20049
-
Feifei Wang,Zhuo Wang,Ziyi Wang,Rong Zhang,Junliang Du New J. Chem., 2018,42, 12929-12937
-
Yang Li,Nore Stolte,Hui Li,Guanghui Cheng,Jiannong Wang Nanoscale, 2019,11, 13552-13557
-
Wei-Ping Dow,Guo-Liang Liao,Shang-En Huang,Sinn-Wen Chen J. Mater. Chem., 2010,20, 3600-3609
-
Farzam Zoueshtiagh,Michael Baudoin,David Guerrin Soft Matter, 2014,10, 9403-9412
-
10. Contents list
942070-32-8 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:942070-32-8)1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone
99%/99%/99%
1.0g/5.0g/10.0g
193.0/303.0/404.0